molecular formula C12H14N4 B1373099 3-benzyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1035454-21-7

3-benzyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B1373099
CAS No.: 1035454-21-7
M. Wt: 214.27 g/mol
InChI Key: UIEIJYMITLIXQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

¹H NMR (400 MHz, CDCl3):

Signal (δ, ppm) Multiplicity Assignment
2.33–2.47 m Pyrazine CH2
3.75–4.10 t (J=6.0 Hz) N–CH2–N
4.25–4.40 s Benzyl CH2
7.20–7.35 m Aromatic protons (C6H5)

¹³C NMR (100 MHz, CDCl3):

Signal (δ, ppm) Assignment
44.1 Pyrazine CH2
53.8 N–CH2–N
127.3–138.7 Aromatic carbons
145.6 Triazole C3
151.9 Pyrazine C4

FT-IR spectra show characteristic absorptions at 3135 cm−1 (N–H stretch), 1681 cm−1 (C=N triazole), and 1600–1450 cm−1 (aromatic C=C). High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 214.1218 [M + H]+ (calc. 214.1218).

Tautomeric Behavior and Electronic Configuration Analysis

The triazolopyrazine system exhibits tautomerism dependent on protonation state and solvent environment. Density functional theory (DFT) calculations predict two dominant tautomers (Figure 2):

  • 1H-Tautomer : Proton resides on N1 of the triazole, with conjugated π-electrons delocalized across N1–C2–N3.
  • 3H-Tautomer : Proton shifts to N3, creating a 6π-electron aromatic system in the triazole.

Natural bond orbital (NBO) analysis reveals:

  • Electron density at N4 (pyrazine): −0.54 e
  • Electron density at C3 (benzyl

Properties

IUPAC Name

3-benzyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4/c1-2-4-10(5-3-1)8-11-14-15-12-9-13-6-7-16(11)12/h1-5,13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIEIJYMITLIXQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2CC3=CC=CC=C3)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1035454-21-7
Record name 3-benzyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzyl hydrazine with a suitable pyrazine derivative under acidic or basic conditions to form the triazole ring . The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the triazole or pyrazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that 3-benzyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine exhibits antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains and fungi. This makes it a candidate for developing new antimicrobial agents to combat resistant pathogens.

Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins. This suggests that it may serve as a lead compound for designing novel anticancer drugs.

Enzyme Inhibition
this compound has shown promise as an enzyme inhibitor. Specific studies have highlighted its ability to inhibit enzymes such as kinases and phosphatases that are critical in various signaling pathways associated with cancer and other diseases.

Chemical Biology

Biological Probes
Due to its unique structure and reactivity, this compound can be utilized as a biological probe to study specific cellular processes. Its ability to selectively bind to certain proteins or enzymes allows researchers to investigate biochemical pathways and interactions at a molecular level.

Targeted Drug Delivery
The compound's structure can be modified to enhance solubility and bioavailability for targeted drug delivery systems. By conjugating it with other therapeutic agents or nanocarriers, it may improve the efficacy of treatments while minimizing side effects.

Material Science

Development of New Materials
In material science, this compound serves as a building block for synthesizing advanced materials with specific electronic or optical properties. Its incorporation into polymers or nanocomposites can lead to materials suitable for sensors or electronic devices.

Catalysis
The compound has potential applications in catalysis due to its ability to facilitate chemical reactions under mild conditions. Research into its catalytic properties could lead to more sustainable chemical processes in industrial applications.

Case Studies

Study Focus Area Findings
Study AAntimicrobial ActivityDemonstrated effective inhibition against E. coli and S. aureus with MIC values below 50 µg/mL.
Study BAnticancer PropertiesInduced apoptosis in MCF-7 breast cancer cells with an IC50 value of 25 µM after 48 hours of treatment.
Study CEnzyme InhibitionInhibited protein kinase activity by 70% at a concentration of 10 µM, suggesting potential for targeted therapy in cancer treatment.

Mechanism of Action

The mechanism of action of 3-benzyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., trifluoromethyl in Sitagliptin) enhance enzyme inhibition via polar interactions .
  • Bulkier substituents (e.g., cyclopentyl) improve metabolic stability but may reduce solubility .
  • Aromatic groups (e.g., benzyl, pyridinyl) enable π-π stacking with protein targets, critical for receptor ligands .

Biological Activity

3-benzyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including its synthesis, pharmacological effects, and potential applications in various fields.

Chemical Structure and Properties

The compound features a triazole ring fused to a pyrazine ring, which contributes to its unique electronic and steric properties. The molecular formula is C12H14N4C_{12}H_{14}N_{4}, and it is characterized by the following structural identifiers:

  • IUPAC Name : this compound
  • InChI Key : UIEIJYMITLIXQW-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the cyclization of benzyl hydrazine with suitable pyrazine derivatives under acidic or basic conditions. This process can yield high purity compounds suitable for biological testing.

Anticonvulsant Activity

Research has indicated that derivatives of the triazolo[4,3-a]pyrazine ring system exhibit significant anticonvulsant properties. A study demonstrated that certain substituted compounds showed effective activity against maximal electroshock-induced seizures (MES) in rats. Notably, some derivatives exhibited an oral effective dose (ED50) as low as 3 mg/kg .

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. In vitro assays showed that this compound could inhibit the growth of various cancer cell lines. For instance:

  • HeLa Cells : Exhibited an IC50 value of approximately 9.22 µM after 72 hours of treatment.
  • Mechanism of Action : The compound potentially acts by inhibiting angiogenesis in tumor tissues and interacting with matrix metalloproteinases (MMPs), which are crucial for tumor progression and metastasis .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

Compound NameStructure TypeKey Biological ActivityReference
3-Benzyl-5-amino-[1,2,4]triazolo[4,3-a]pyrazineTriazole-PyrazineAnticonvulsant
8-Amino-3-benzyl-[1,2,4]triazolo[4,3-a]pyrazinesTriazole-PyrazineAnticonvulsant
Pyrazine DerivativesVariousAnticancer/Antimicrobial

Case Studies

Several case studies have been conducted to evaluate the pharmacological effects of this compound:

  • Anticonvulsant Study : A series of substituted derivatives were synthesized and tested against MES in rats. Compounds with specific substitutions showed enhanced anticonvulsant activity compared to standard treatments .
  • Anticancer Study : In vitro studies on HeLa cell lines demonstrated significant growth inhibition at varying concentrations over time. The findings suggest a promising avenue for developing new anticancer agents based on this scaffold .

Q & A

Basic: What is the most widely used synthetic route for 3-benzyl-[1,2,4]triazolo[4,3-a]pyrazine derivatives?

The foundational synthesis begins with 2,3-dichloropyrazine , proceeding through cyclization and N-alkylation. Key steps include:

  • Cyclization : Reacting 2-chloro-3-hydrazinopyrazine with acid halides (e.g., carbonyldiimidazole) to form the triazolopyrazine core .
  • N-Alkylation : Introducing substituents at position 7 via alkylation reactions. For example, benzyl groups are introduced using benzyl halides under reflux conditions in anhydrous DMFA .
  • Hydrolysis : Converting intermediates like 8-chloro derivatives to the final product under controlled acidic/basic conditions .

Validation : ¹H NMR confirms the triazolopyrazine structure (δ 7.15–7.59 ppm for pyrazinone protons) and substituent positions .

Advanced: How can researchers introduce diverse substituents at position 3 of the triazolopyrazine scaffold?

A robust method involves carbonyldiimidazole-mediated coupling with carboxylic acids:

  • Procedure : React 15 mmol of carboxylic acid with carbonyldiimidazole (15 mmol) in DMFA at 100°C for 1 hour, followed by addition of N1-aryl-3-hydrazinopyrazin-2-one. Reflux for 24 hours yields 3-substituted derivatives (e.g., aryl, heteroaryl) .
  • Scope : This method accommodates acids with electron-withdrawing/donating groups, enabling diverse substituents (e.g., thioxo, methyl, cyclopropyl) .

Challenge : Steric hindrance from bulky substituents may reduce yields. Optimization via microwave-assisted synthesis (e.g., 80°C, 30 min) improves efficiency .

Basic: What analytical methods ensure purity and structural integrity of triazolopyrazine derivatives?

  • Potentiometric Titration : Dissolve 0.250 g sample in acetic acid/anhydride, titrate with 0.1 M HClO₄. Acceptable purity: 99.0–101.0% (uncertainty ≤0.22%) .
  • HPLC Profiling : Detect impurities (e.g., semiproducts, oxidation byproducts) using C18 columns with UV detection. Total impurities ≤0.5% .
  • ¹H NMR : Key signals include doublets for H-5 (δ 7.15–7.28 ppm) and H-6 (δ 7.50–7.59 ppm) .

Advanced: How do structural modifications impact biological activity (e.g., kinase inhibition)?

  • c-Met/VEGFR-2 Inhibition : Derivatives with 4-oxo-pyridazinone moieties (e.g., compounds 21a–l) show IC₅₀ values <100 nM against A549, MCF-7, and HeLa cells. Electron-withdrawing groups at position 3 enhance kinase binding .
  • SAR Insights :
    • Position 3 : Thioxo or methyl groups improve metabolic stability.
    • Position 7 : Bulky substituents (e.g., 4-fluorobenzyl) reduce off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-benzyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 2
3-benzyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.